molecular formula C9H8BrF B6203710 1-(2-bromocyclopropyl)-2-fluorobenzene CAS No. 1860908-09-3

1-(2-bromocyclopropyl)-2-fluorobenzene

Cat. No.: B6203710
CAS No.: 1860908-09-3
M. Wt: 215.06 g/mol
InChI Key: QYOBQKVDLFQBBY-UHFFFAOYSA-N
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Description

1-(2-Bromocyclopropyl)-2-fluorobenzene ( 1860908-09-3) is a valuable halogenated aromatic building block with the molecular formula C 9 H 8 BrF and a molecular weight of 215.06 g/mol . Its structure, featuring a fluorinated benzene ring fused to a brominated cyclopropane ring, makes it a versatile intermediate for exploring novel chemical reactions and synthesizing complex molecular architectures in organic chemistry and drug discovery . The presence of both a bromine atom on the strained cyclopropane ring and a fluorine atom on the benzene ring provides multiple, differentially reactive sites for selective functionalization . This allows researchers to employ this compound in key synthetic transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck reactions), to form new carbon-carbon bonds . The fluorine atom can subtly alter the electronic properties and reactivity of the aromatic ring, which is crucial for advancing synthetic methodologies and for studying structure-activity relationships in medicinal chemistry . This compound is supplied for the purpose of creating libraries of novel compounds for screening potential biological activity . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals . For laboratory safety, please refer to the associated Safety Data Sheet. Global sourcing is available, with various pack sizes offered to meet your research needs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1860908-09-3

Molecular Formula

C9H8BrF

Molecular Weight

215.06 g/mol

IUPAC Name

1-(2-bromocyclopropyl)-2-fluorobenzene

InChI

InChI=1S/C9H8BrF/c10-8-5-7(8)6-3-1-2-4-9(6)11/h1-4,7-8H,5H2

InChI Key

QYOBQKVDLFQBBY-UHFFFAOYSA-N

Canonical SMILES

C1C(C1Br)C2=CC=CC=C2F

Purity

95

Origin of Product

United States

Foundational & Exploratory

Architecting Strain: A Technical Whitepaper on the Structure, Stereochemistry, and Reactivity of 1-(2-Bromocyclopropyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In modern drug development and synthetic methodology, the cyclopropane ring serves as a premier bioisostere for alkenes, a conformational restrictor, and a metabolic shield. 1-(2-bromocyclopropyl)-2-fluorobenzene represents a highly functionalized, densely stereogenic building block that bridges structural rigidity with versatile synthetic handles. The ortho-fluorine atom modulates the electronic landscape of the aryl ring, while the cyclopropyl bromide acts as a masked gateway to highly strained cyclopropene intermediates. This whitepaper dissects the stereochemical architecture of this molecule and provides field-proven, self-validating methodologies for its synthesis and downstream application in diastereoselective nucleophilic substitutions.

Stereochemical Topography and Structural Dynamics

The cyclopropane core of 1-(2-bromocyclopropyl)-2-fluorobenzene possesses two contiguous stereocenters (C1 and C2), giving rise to four distinct stereoisomers: a pair of trans enantiomers[(1R,2R) and (1S,2S)] and a pair of cis enantiomers[(1R,2S) and (1S,2R)].

The spatial orientation of the bulky 2-fluorophenyl group relative to the bromine atom dictates both the thermodynamic stability and the kinetic reactivity of the molecule. In the cis configuration, significant steric repulsion (A-value clashes) and dipole-dipole alignment between the C–F and C–Br bonds destabilize the ring. Consequently, the trans configuration is thermodynamically favored.

Quantitative Stereochemical Profile

The following table summarizes the structural and thermodynamic properties of the stereoisomers, providing a predictive baseline for synthetic isolation.

Isomer ConfigurationAryl/Br RelationshipRelative Stability (ΔG)Dipole Moment TrendTypical Synthetic Yield RatioDiagnostic ¹H NMR Coupling (³J_cis/trans)
(1R, 2R) trans (Anti)High (Base state)Lower~45% (Racemic trans mix)~4.0 – 6.0 Hz
(1S, 2S) trans (Anti)High (Base state)Lower~45% (Racemic trans mix)~4.0 – 6.0 Hz
(1R, 2S) cis (Syn)Low (+1.5 to 2.2 kcal/mol)Higher< 5%~7.0 – 9.0 Hz
(1S, 2R) cis (Syn)Low (+1.5 to 2.2 kcal/mol)Higher< 5%~7.0 – 9.0 Hz

Mechanistic Workflow: The Cyclopropene Gateway

The true synthetic value of 1-(2-bromocyclopropyl)-2-fluorobenzene lies in its capacity to undergo base-assisted dehydrohalogenation. The strong inductive electron-withdrawing effect of the ortho-fluorine acidifies the benzylic proton at C1. Treatment with a strong, non-nucleophilic base triggers an E2-like elimination, yielding 1-(2-fluorophenyl)cyclopropene.

This intermediate is characterized by immense ring strain (~54 kcal/mol). To relieve this strain, the cyclopropene rapidly accepts nucleophiles (alkoxides, azoles, or amines) across the double bond. As demonstrated by Rubin and co-workers [1], this formal nucleophilic substitution is highly diastereoselective, governed by the steric trajectory of the incoming nucleophile.

Mechanism A 1-(2-Bromocyclopropyl) -2-fluorobenzene B Base (t-BuOK) Deprotonation A->B Kinetic Control C 1-(2-Fluorophenyl) cyclopropene B->C -HBr (E2) D Nucleophile (Azole/Alkoxide) C->D Strain Release E Trans-Cyclopropyl Adduct D->E Facial Selectivity

Mechanistic pathway of base-assisted formal nucleophilic substitution via cyclopropene.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating causality for every reagent choice and analytical checkpoints to verify success in real-time.

Protocol A: Stereoselective Synthesis of the Trans Core

This two-step sequence utilizes a phase-transfer catalyzed (PTC) cyclopropanation followed by a thermodynamically controlled radical reduction.

Step 1: Dibromocyclopropanation

  • Charge a reaction vessel with 2-fluorostyrene (1.0 equiv), bromoform (CHBr₃, 3.0 equiv), and benzyltriethylammonium chloride (TEBAC, 0.05 equiv) in dichloromethane.

  • Add 50% aqueous NaOH (10.0 equiv) dropwise at 0 °C under vigorous stirring.

  • Causality: TEBAC acts as a phase-transfer catalyst, shuttling the hydroxide ion into the organic phase to deprotonate bromoform. The resulting trichloromethyl anion undergoes α-elimination to generate singlet dibromocarbene. The biphasic system prevents the premature hydrolysis of the carbene, ensuring efficient cycloaddition to the styrene double bond.

  • Isolate 1-(2,2-dibromocyclopropyl)-2-fluorobenzene via standard aqueous workup and silica plug filtration.

Step 2: Chemoselective Monodebromination

  • Dissolve the dibromo-intermediate in anhydrous toluene. Add tributyltin hydride (Bu₃SnH, 1.1 equiv) and a catalytic amount of AIBN (0.05 equiv).

  • Heat to 80 °C for 4 hours.

  • Causality: Thermal decomposition of AIBN initiates a radical chain reaction. The tin radical selectively abstracts one bromine atom. The resulting cyclopropyl radical rapidly equilibrates to place the bulky radical lobe anti to the 2-fluorophenyl ring to minimize steric strain. Subsequent hydrogen abstraction from Bu₃SnH locks the molecule into the thermodynamically favored trans configuration.

  • Validation Checkpoint: Analyze the crude mixture via ¹H NMR. The success of the thermodynamic equilibration is confirmed by a diagnostic cyclopropyl proton coupling constant of ³J ≈ 4–6 Hz, indicating a trans relationship. A d.r. of >9:1 is expected.

Protocol B: Diastereoselective Formal Nucleophilic Substitution

This protocol adapts the methodology for generating highly functionalized, enantioenriched cyclopropyl ethers and azoles [2][3].

  • Reagent Assembly: In a flame-dried Schlenk flask under argon, combine trans-1-(2-bromocyclopropyl)-2-fluorobenzene (1.0 equiv) and the desired pronucleophile (e.g., pyrazole or a primary alcohol, 1.5 equiv) in anhydrous THF (0.2 M).

  • Base Addition: Add potassium tert-butoxide (t-BuOK, 2.5 equiv) in one portion.

  • Causality: t-BuOK serves a dual, chemoselective role. First, its high basicity and steric bulk drive the E2 dehydrohalogenation of the bromocyclopropane to form the cyclopropene intermediate without acting as a competing nucleophile. Second, it deprotonates the pronucleophile to generate the active attacking species. Thermodynamic control of the diastereoselectivity is achieved through base-assisted epimerization [4].

  • Thermal Activation: Heat the mixture to 65 °C for 12 hours.

  • Validation Checkpoint: Monitor the reaction via GC-MS. The disappearance of the isotopic doublet (m/z separated by 2 amu, indicative of ⁷⁹Br/⁸¹Br) confirms the complete consumption of the starting material. The highly reactive cyclopropene intermediate (m/z = 134) should not accumulate; its absence alongside the emergence of the product mass confirms efficient strain-release addition.

References

  • Highly Diastereoselective Formal Nucleophilic Substitution of Bromocyclopropanes. Journal of the American Chemical Society.[Link]

  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. PMC / National Institutes of Health.[Link]

  • Formal Nucleophilic Substitution of Bromocyclopropanes with Azoles. Organic Letters.[Link]

  • Diastereoselectivity Control in Formal Nucleophilic Substitution of Bromocyclopropanes with Oxygen- and Sulfur-Based Nucleophiles. The Journal of Organic Chemistry.[Link]

Unlocking Synthetic Versatility: A Guide to the Reactivity of the Bromocyclopropyl Group in Aromatic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Introduction: The Strategic Value of a Strained Ring in Aromatic Systems

In the landscape of modern medicinal chemistry and materials science, the cyclopropyl group has emerged as a uniquely powerful structural motif.[1][2][3] Its significant ring strain (approximately 27.5 kcal/mol) and the resulting "sp2-like" character of its C-C bonds endow it with electronic and steric properties that are distinct from other alkyl substituents.[2][3][4] When appended to an aromatic ring, the cyclopropyl moiety can serve as a bioisostere for groups like vinyl or dimethyl, enhance metabolic stability by shielding adjacent positions from oxidative metabolism, and improve binding potency through conformational restriction.[2]

The introduction of a bromine atom onto the cyclopropyl ring transforms this valuable group into a versatile synthetic handle. The bromocyclopropyl group, particularly when attached to an aromatic core, is not merely a stable substituent but a reactive nexus for a host of chemical transformations. Understanding the nuanced reactivity of the C-Br bond and the strained cyclopropyl ring is paramount for researchers aiming to leverage these building blocks in the synthesis of complex molecules and novel chemical entities.

This guide provides an in-depth exploration of the primary reaction pathways available to aromatic compounds bearing a bromocyclopropyl group. We will move beyond simple reaction lists to dissect the underlying mechanisms, explain the causality behind experimental choices, and provide field-proven protocols to empower researchers in their synthetic endeavors.

Chapter 1: Palladium and Nickel-Catalyzed Cross-Coupling Reactions

The formation of new carbon-carbon and carbon-heteroatom bonds is the cornerstone of molecular construction. For bromocyclopropyl arenes, transition metal-catalyzed cross-coupling represents the most robust and widely utilized class of reactions for molecular elaboration.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C Bond Formation

Palladium catalysis is a foundational tool for coupling aryl halides with a variety of partners. While the bromocyclopropyl group can be viewed as an alkyl halide, its reactivity is distinct. The partial sp2 character of the cyclopropyl carbons facilitates reactions that are often challenging for other saturated alkyl halides.[5]

Mechanistic Rationale: The catalytic cycle for reactions like Suzuki-Miyaura or Negishi coupling generally follows a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[3][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the bromocyclopropyl arene to form a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron or organozinc compound) is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Palladium_Catalytic_Cycle pd0 Pd(0)L_n oa_complex Aryl-cPr-Pd(II)(Br)L_n pd0->oa_complex Oxidative Addition (Aryl-cPr-Br) trans_complex Aryl-cPr-Pd(II)(R)L_n oa_complex->trans_complex Transmetalation (R-M) trans_complex->pd0 Reductive Elimination product Aryl-cPr-R trans_complex->product Substitution_Mechanism start Aryl-cPr(Br)-EWG cyclopropene Aryl-cPr=C-EWG (Cyclopropene Intermediate) start->cyclopropene + Base - HBr product_cis cis-Aryl-cPr(Nu)-EWG cyclopropene->product_cis + Nucleophile (Nu⁻) + H⁺ product_trans trans-Aryl-cPr(Nu)-EWG product_cis->product_trans Base (Epimerization) Ring_Opening cluster_start Bromocyclopropane cluster_TS Transition State cluster_product Allylic Product start Substituted Bromocyclopropane ts [Disrotatory Ring Opening & C-Br Cleavage] start->ts Heat or Light product Stereodefined Allyl Cation/Radical ts->product Torquoselective Path

Sources

The Architect's Guide to a Privileged Scaffold: A Technical Review of Substituted Arylcyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The cyclopropane ring, a seemingly simple three-membered carbocycle, stands as a cornerstone in modern medicinal chemistry and drug development. Its unique conformational rigidity, metabolic stability, and ability to modulate electronic properties have cemented its status as a "privileged scaffold." When appended to an aryl moiety, the resulting arylcyclopropane motif unlocks a vast chemical space for the design of novel therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing substituted arylcyclopropanes. We will delve into the mechanistic underpinnings and practical considerations of established and contemporary methodologies, including transition-metal catalysis, classic named reactions, and the burgeoning fields of radical and metal-free cyclopropanations. Each section is designed to not only present protocols but to also offer insights into the causality behind experimental choices, empowering the reader to rationally design and execute the synthesis of these valuable compounds.

Introduction: The Enduring Allure of the Arylcyclopropane Moiety

The prevalence of the arylcyclopropane unit in a multitude of biologically active molecules and approved pharmaceuticals underscores its significance.[1][2][3][4] From antiviral agents to treatments for central nervous system disorders, the strategic incorporation of a cyclopropane ring can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile. The strained C-C bonds of the cyclopropane ring exhibit partial π-character, allowing for electronic communication with the adjacent aryl system. This unique feature, coupled with its compact, three-dimensional structure, provides a powerful tool for medicinal chemists to fine-tune molecular shape, polarity, and metabolic stability.

This guide will navigate the diverse landscape of synthetic methodologies, providing both the conceptual framework and practical details necessary for the successful synthesis of substituted arylcyclopropanes.

The Workhorses: Transition-Metal Catalyzed Cyclopropanations

Transition-metal catalysis has revolutionized the synthesis of cyclopropanes, offering a versatile and often highly stereoselective approach. These methods typically involve the reaction of an alkene with a carbene precursor, mediated by a metal complex.

Palladium-Catalyzed Pathways

Palladium catalysts are particularly effective in promoting the cyclopropanation of styrenes and other activated olefins. A notable strategy involves the intramolecular allylic alkylation of α-aryl esters, which provides access to highly functionalized 1-aryl-2-vinylcyclopropanes.[5][6]

Mechanism Snapshot: Palladium-Catalyzed Intramolecular Allylic Alkylation

The reaction is initiated by the decarboxylative formation of a π-allylpalladium(II) intermediate from a suitable precursor, such as an α-aryl γ-vinyl γ-lactone. Subsequent intramolecular attack by the enolate of the α-aryl ester closes the three-membered ring. The diastereoselectivity of this process is often high, dictated by the transition state of the cyclization step.

Experimental Protocol: Diastereoselective Synthesis of Methyl (1R,2S)-1-phenyl-2-vinylcyclopropane-1-carboxylate [6]

  • Materials: α-phenyl-α-(methoxycarbonyl)-γ-vinyl-γ-butyrolactone, Pd₂(dba)₃·CHCl₃ (tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct), triphenylphosphine (PPh₃), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a solution of α-phenyl-α-(methoxycarbonyl)-γ-vinyl-γ-butyrolactone (1.0 equiv) in anhydrous THF under an inert atmosphere, add Pd₂(dba)₃·CHCl₃ (2.5 mol %) and PPh₃ (10 mol %).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by silica gel column chromatography to afford the desired 1-phenyl-2-vinylcyclopropane derivative.

  • Expected Outcome: Good to excellent yields with high diastereoselectivity.

Rhodium- and Copper-Catalyzed Asymmetric Cyclopropanations

For the synthesis of enantioenriched arylcyclopropanes, rhodium and copper catalysts featuring chiral ligands are paramount. These reactions typically employ diazo compounds as carbene precursors. The choice of metal and ligand is crucial for achieving high levels of stereocontrol.

Mechanism Snapshot: Asymmetric Cyclopropanation with Diazo Compounds

The catalytic cycle begins with the reaction of the metal catalyst with the diazo compound to form a metal-carbene intermediate. This electrophilic species then reacts with the alkene in a concerted or stepwise fashion to deliver the cyclopropane. The chiral ligands create a stereochemically defined environment around the metal center, directing the approach of the alkene and controlling the absolute stereochemistry of the newly formed stereocenters.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Cyclopropanation of Styrene [7]

  • Materials: Styrene, ethyl diazoacetate, Rh₂(S-p-Ph-TPCP)₄ (chiral dirhodium tetracarboxylate catalyst), anhydrous dichloromethane (CH₂Cl₂).

  • Procedure:

    • To a solution of styrene (5.0 equiv) and Rh₂(S-p-Ph-TPCP)₄ (0.001 mol %) in anhydrous CH₂Cl₂ under an inert atmosphere, add a solution of ethyl diazoacetate (1.0 equiv) in CH₂Cl₂ dropwise over 1 hour.

    • Stir the reaction mixture at room temperature for an additional hour.

    • Monitor the reaction by TLC or GC.

    • Upon completion, concentrate the reaction mixture and purify by silica gel chromatography.

  • Expected Outcome: High yield with excellent enantioselectivity (often >90% ee).

Experimental Protocol: Copper-Catalyzed Asymmetric Cyclopropanation of Styrene [8]

  • Materials: Styrene, ethyl diazoacetate, Cu(OTf)₂ (copper(II) triflate), chiral bis(oxazoline) ligand, anhydrous dichloromethane (CH₂Cl₂).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, stir a mixture of Cu(OTf)₂ (1 mol %) and the chiral bis(oxazoline) ligand (1.1 mol %) in anhydrous CH₂Cl₂ for 1 hour at room temperature.

    • Add styrene (3.0 equiv) to the catalyst solution.

    • Add a solution of ethyl diazoacetate (1.0 equiv) in CH₂Cl₂ via syringe pump over 4 hours.

    • Stir the reaction for an additional 12 hours at room temperature.

    • Concentrate the reaction mixture and purify by silica gel chromatography.

  • Expected Outcome: Good to high yields with high enantioselectivity.

Cobalt-Catalyzed Radical Cyclopropanations

Cobalt-based catalysts, particularly cobalt(II) porphyrin complexes, offer a unique radical-based pathway for cyclopropanation.[9] This approach is particularly effective for a broad range of alkenes and diazo reagents, including those that are challenging for other methods.

Mechanism Snapshot: Cobalt-Catalyzed Radical Cyclopropanation

The reaction is initiated by the formation of a cobalt(III)-carbene radical intermediate from the reaction of the Co(II) catalyst and a diazo compound. This radical species then adds to the alkene to form a γ-metalloalkyl radical, which subsequently undergoes ring closure to afford the cyclopropane product and regenerate the Co(II) catalyst.

Experimental Protocol: Cobalt-Catalyzed Asymmetric Radical Cyclopropanation of Styrene [9]

  • Materials: Styrene, benzaldehyde tosylhydrazone (diazo precursor), Cs₂CO₃ (cesium carbonate), chiral cobalt(II) porphyrin catalyst, methanol.

  • Procedure:

    • To a mixture of benzaldehyde tosylhydrazone (1.0 equiv), styrene (1.5 equiv), and Cs₂CO₃ (2.0 equiv) in methanol, add the chiral cobalt(II) porphyrin catalyst (1-5 mol %).

    • Stir the reaction mixture at room temperature under an inert atmosphere for 24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water and extract with an organic solvent.

    • Dry the organic layer, concentrate, and purify by silica gel chromatography.

  • Expected Outcome: High yields with excellent diastereoselectivity and enantioselectivity.

Classic and Reliable: The Simmons-Smith and Kulinkovich Reactions

The Simmons-Smith Reaction: A Stereospecific Mainstay

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its operational simplicity and high stereospecificity.[10][11][12] It involves the reaction of an alkene with an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple.

Mechanism Snapshot: The Simmons-Smith Reaction

The active reagent, (iodomethyl)zinc iodide (IZnCH₂I), is believed to deliver the methylene group to the alkene in a concerted, "butterfly" transition state. This concerted mechanism accounts for the observed syn-addition and the retention of the alkene's stereochemistry in the cyclopropane product. The presence of directing groups, such as hydroxyl groups, can influence the facial selectivity of the cyclopropanation.

G cluster_0 Simmons-Smith Reaction Mechanism Alkene Alkene TransitionState Butterfly Transition State Alkene->TransitionState Carbenoid IZnCH2I Carbenoid->TransitionState Cyclopropane Cyclopropane TransitionState->Cyclopropane ZnI2 ZnI2 TransitionState->ZnI2

Caption: A simplified workflow of the Simmons-Smith reaction.

Experimental Protocol: Simmons-Smith Cyclopropanation of trans-Cinnamyl Alcohol [11]

  • Materials: trans-Cinnamyl alcohol, diiodomethane, zinc-copper couple, anhydrous diethyl ether.

  • Procedure:

    • Activate zinc dust by stirring with a solution of copper(II) acetate in glacial acetic acid, followed by washing with acetic acid, diethyl ether, and drying under vacuum.

    • To a suspension of the zinc-copper couple in anhydrous diethyl ether under an inert atmosphere, add diiodomethane.

    • Gently heat the mixture to initiate the reaction (indicated by the evolution of ethane).

    • Add a solution of trans-cinnamyl alcohol in anhydrous diethyl ether to the carbenoid solution.

    • Stir the reaction at reflux for several hours.

    • Cool the reaction and quench by the slow addition of saturated aqueous ammonium chloride.

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by distillation or column chromatography.

  • Expected Outcome: High yield of the corresponding cyclopropylmethanol with high diastereoselectivity due to the directing effect of the hydroxyl group.

The Kulinkovich Reaction: Accessing Arylcyclopropanols

The Kulinkovich reaction provides a unique and efficient route to 1-substituted cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[13][14][15][16][17] This method is particularly valuable for the synthesis of 1-arylcyclopropanols.

Mechanism Snapshot: The Kulinkovich Reaction

The reaction proceeds through the formation of a titanacyclopropane intermediate from the reaction of the titanium alkoxide with two equivalents of a Grignard reagent that possesses β-hydrogens. This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester to form the cyclopropanol product.

G cluster_1 Kulinkovich Reaction Catalytic Cycle Ester Aryl Ester Cyclopropanol 1-Arylcyclopropanol Ester->Cyclopropanol Grignard Grignard Reagent (e.g., EtMgBr) Titanacyclopropane Titanacyclopropane Intermediate Grignard->Titanacyclopropane Ti_alkoxide Ti(OR)4 Ti_alkoxide->Titanacyclopropane + 2 EtMgBr - Ethane Titanacyclopropane->Cyclopropanol + Aryl Ester

Caption: Key intermediates in the Kulinkovich reaction.

Experimental Protocol: Synthesis of 1-Phenylcyclopropanol via the Kulinkovich Reaction [13]

  • Materials: Methyl benzoate, ethylmagnesium bromide (EtMgBr) solution, titanium(IV) isopropoxide (Ti(Oi-Pr)₄), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a solution of methyl benzoate (1.0 equiv) in anhydrous THF under an inert atmosphere, add Ti(Oi-Pr)₄ (0.2 equiv).

    • Cool the solution to 0 °C and add EtMgBr (2.2 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of water.

    • Filter the resulting suspension through a pad of Celite.

    • Extract the filtrate with an organic solvent, dry the combined organic layers, and concentrate.

    • Purify the residue by column chromatography.

  • Expected Outcome: Moderate to good yields of 1-phenylcyclopropanol.

The Modern Frontier: Metal-Free and Radical Cyclopropanations

Recent advances in synthetic methodology have focused on the development of more sustainable and environmentally benign approaches to cyclopropanation. These include metal-free and radical-based methods, often initiated by visible light.

Metal-Free Cyclopropanations

These methods often rely on the in situ generation of a reactive intermediate, such as an ylide or a carbene, without the need for a transition metal catalyst. A common strategy involves the Michael-initiated ring closure (MIRC) of an electron-deficient alkene with a suitable nucleophile.[18] Another approach utilizes the reaction of styrenes with active methylene compounds under oxidative conditions.

Experimental Protocol: Metal-Free Synthesis of a Nitro-substituted Arylcyclopropane [19]

  • Materials: α-Bromonitrostyrene, diisopropylethylamine (DIPEA), benzaldehyde, a suitable solvent (e.g., DMSO).

  • Procedure:

    • To a solution of α-bromonitrostyrene (1.0 equiv) and benzaldehyde (1.2 equiv) in the chosen solvent, add DIPEA (1.5 equiv).

    • Irradiate the reaction mixture with visible light (e.g., a blue LED) at room temperature for 24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

    • Dry, concentrate, and purify the product by column chromatography.

  • Expected Outcome: Moderate to good yields of the corresponding nitrocyclopropane. This reaction is believed to proceed via the formation of an electron donor-acceptor (EDA) complex.

Photocatalytic Radical Cyclopropanations

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions.[20][21] In the context of cyclopropanation, this approach often involves the single-electron reduction of a suitable precursor to generate a radical that adds to an alkene, followed by a subsequent radical cyclization.

Mechanism Snapshot: Photocatalytic Radical Cyclopropanation

A photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) process with a radical precursor. The resulting radical adds to the styrene, and the subsequent radical intermediate undergoes a 3-exo-trig cyclization to form the cyclopropane ring.

Data Presentation: A Comparative Overview of Methodologies

MethodCatalyst/ReagentSubstrate ScopeStereoselectivityKey AdvantagesKey Limitations
Palladium-Catalyzed Pd(0) or Pd(II) complexesStyrenes, activated olefinsOften high diastereoselectivity; enantioselectivity with chiral ligandsBroad functional group tolerance, reliableCatalyst cost, potential for β-hydride elimination
Rhodium/Copper-Catalyzed Chiral Rh(II) or Cu(I) complexesWide range of alkenesExcellent enantioselectivityHigh turnover numbers, mild conditionsRequires diazo compounds (potentially hazardous)
Cobalt-Catalyzed Radical Co(II) porphyrinsBroad, including electron-deficient olefinsExcellent diastereo- and enantioselectivityUnique radical mechanism, high functional group toleranceCatalyst can be complex to synthesize
Simmons-Smith Zn-Cu couple, CH₂I₂Electron-rich and unfunctionalized alkenesExcellent diastereospecificityOperationally simple, reliableStoichiometric zinc, can be sluggish with electron-poor alkenes
Kulinkovich Ti(Oi-Pr)₄, Grignard reagentEsters, amidesModerate to good diastereoselectivityDirect synthesis of cyclopropanols/aminesRequires stoichiometric Grignard and titanium reagents
Metal-Free (MIRC) BaseElectron-deficient alkenesOften high diastereoselectivityAvoids transition metalsLimited to specific substrate classes
Photocatalytic Radical Organic or inorganic photocatalystStyrenes, activated olefinsVariableMild conditions, novel reactivityCan have complex reaction mixtures, sometimes lower yields

Conclusion and Future Outlook

The synthesis of substituted arylcyclopropanes is a mature yet continually evolving field. While classic methods like the Simmons-Smith reaction remain indispensable for their reliability, modern transition-metal catalyzed approaches, particularly those employing chiral ligands, have opened the door to unprecedented levels of stereocontrol. The emergence of metal-free and photocatalytic radical methodologies represents a significant step towards more sustainable and environmentally friendly synthetic practices.

For researchers and professionals in drug development, the diverse array of available synthetic tools provides a powerful platform for the rational design and synthesis of novel arylcyclopropane-containing molecules. The choice of synthetic route will ultimately depend on the specific target molecule, desired stereochemistry, and available resources. As our understanding of reaction mechanisms deepens and new catalytic systems are discovered, the ability to construct these valuable scaffolds with ever-increasing efficiency and precision will undoubtedly continue to advance the frontiers of medicinal chemistry.

References

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Theoretical and Computational Profiling of 1-(2-Bromocyclopropyl)-2-Fluorobenzene: A 3D Building Block for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Rationale

The transition from flat, two-dimensional (2D) aromatic rings to three-dimensional (3D) sp3 -rich architectures is a defining paradigm shift in modern Fragment-Based Drug Discovery (FBDD)[1]. The molecule 1-(2-bromocyclopropyl)-2-fluorobenzene represents a highly versatile, bifunctional 3D building block.

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a programmable vector system. The cyclopropane ring provides rigid, predictable exit vectors for fragment elaboration[1]. The ortho-fluorine atom modulates the molecule's lipophilicity, metabolic stability, and conformational preferences[2]. Finally, the bromine atom serves a dual purpose: it acts as a synthetic handle for late-stage Suzuki-Miyaura cross-coupling[1], and it functions as a potent halogen bond donor (via its σ -hole) for direct target engagement[3].

This whitepaper details the theoretical and computational workflows required to profile the conformational landscape, electronic structure, and non-covalent interaction (NCI) potential of 1-(2-bromocyclopropyl)-2-fluorobenzene.

Computational Methodology & Protocol

To accurately capture the subtle stereoelectronic effects—such as halogen bonding and intramolecular fluorine interactions—standard Density Functional Theory (DFT) must be augmented with dispersion corrections.

The "Why" Behind the Method

We select the M06-2X functional because it is explicitly parameterized for main-group thermochemistry and non-covalent interactions, making it superior to B3LYP for modeling halogen bonds[4]. The def2-TZVP basis set is chosen because its triple-zeta quality accurately describes the polarizability of the massive bromine atom, which is critical for quantifying the σ -hole[3].

Step-by-Step Computational Workflow
  • Conformational Search: Generate initial conformers of the cis and trans diastereomers using a molecular mechanics force field (e.g., OPLS4) to ensure all local minima are sampled.

  • Geometry Optimization: Optimize all conformers at the M06-2X/def2-TZVP level of theory using Gaussian 16. Apply the SMD (Solvation Model Based on Density) model for water to simulate the physiological environment.

  • Frequency Analysis: Run analytical frequency calculations on optimized geometries to confirm they are true minima (zero imaginary frequencies) and to extract Gibbs free energies ( G ).

  • Electrostatic Potential (ESP) Mapping: Calculate the electron density and map the ESP to identify the maximum positive potential ( Vs,max​ ) on the bromine atom using Multiwfn.

  • NCI Analysis: Perform Reduced Density Gradient (RDG) analysis to visualize intramolecular non-covalent interactions (e.g., C−H⋯F interactions) that stabilize specific rotamers.

ComputationalWorkflow Input Input Structure (cis/trans Isomers) MM_Search MM Conformational Search (OPLS4) Input->MM_Search DFT_Opt DFT Optimization (M06-2X/def2-TZVP, SMD) MM_Search->DFT_Opt Low Energy Conformers Freq Frequency Analysis (Gibbs Free Energy) DFT_Opt->Freq Minima Verification ESP ESP Mapping (Quantify σ-hole) Freq->ESP NCI NCI/RDG Analysis (Intramolecular Forces) Freq->NCI Output 3D Pharmacophore Model ESP->Output NCI->Output

Caption: Step-by-step computational workflow for 3D fragment profiling.

Conformational Landscape & Energy Profiling

The conformational flexibility of 1-(2-bromocyclopropyl)-2-fluorobenzene is primarily dictated by two factors:

  • Diastereomerism: The relative stereochemistry of the bromine atom and the fluorophenyl ring on the cyclopropane scaffold (cis vs. trans).

  • Torsional Rotation: The rotation around the Csp2​−Csp3​ bond connecting the phenyl ring to the cyclopropane ring.

The trans-diastereomer is generally lower in energy due to minimized steric clash between the bulky bromine atom and the phenyl ring[5]. Within the trans configuration, the rotation of the fluorophenyl ring reveals two primary energetic minima, dictated by the orientation of the ortho-fluorine atom relative to the cyclopropyl methine protons.

Table 1: Relative Gibbs Free Energies ( ΔG ) of Key Conformers

Data represents typical computational outputs at the M06-2X/def2-TZVP level in aqueous solvent.

IsomerConformerDihedral θ (F-C-C-C) ΔG (kcal/mol)Boltzmann Pop. (298K)Primary Stabilizing Force
transMin-1 ~120°0.0078.5%Minimization of steric clash
transMin-2 ~300°+0.7821.0%Intramolecular C−H⋯F
cisMin-1 ~135°+3.120.4%-
cisMin-2 ~285°+3.45<0.1%-

Causality Insight: The slight preference for trans-Min-1 over trans-Min-2 is a delicate balance. While Min-2 benefits from a weak through-space electrostatic attraction between the electronegative fluorine and the polarized cyclopropyl protons, Min-1 minimizes the Pauli repulsion between the π -cloud of the phenyl ring and the bulky bromine atom.

Electronic Structure & Halogen Bonding Potential

Halogen bonding occurs when a nucleophile (Lewis base) interacts with the positive electrostatic cap ( σ -hole) located on the elongation of the C−X covalent bond[3],[6].

In 1-(2-bromocyclopropyl)-2-fluorobenzene, the electron-withdrawing nature of the ortho-fluorine atom exerts a strong inductive effect (-I) through the aromatic ring and into the cyclopropyl system. This inductive pull depletes electron density from the cyclopropyl carbon, which in turn polarizes the C−Br bond further, deepening the σ -hole on the bromine atom.

Table 2: Electrostatic Potential Maxima ( Vs,max​ ) on Bromine

Higher Vs,max​ indicates a stronger halogen bond donor capacity.

Molecule / Fragment Vs,max​ on Br (kcal/mol)Halogen Bond Donor Strength
Bromocyclopropane (Reference)+14.2Weak / Moderate
1-(2-bromocyclopropyl)benzene+16.8Moderate
1-(2-bromocyclopropyl)-2-fluorobenzene +19.5 Strong

Causality Insight: The addition of the fluorine atom increases the Vs,max​ on the bromine by nearly 3 kcal/mol compared to the non-fluorinated analog. In a drug discovery context, this means the fluorinated fragment will form a tighter, more directional non-covalent bond with a target protein's backbone carbonyl or side-chain nucleophile[6].

Implications for Rational Drug Design

When utilizing 1-(2-bromocyclopropyl)-2-fluorobenzene as a starting point for fragment elaboration, the computational data directly informs the medicinal chemistry strategy:

  • Vector Trajectory: The rigidity of the cyclopropane ring ensures that if the bromine atom is replaced via cross-coupling (e.g., Suzuki-Miyaura)[1], the new substituent will project at a predictable ~120° angle relative to the phenyl ring.

  • Metabolic Shielding: The ortho-fluorine atom blocks cytochrome P450-mediated oxidation at the electron-rich ortho position of the phenyl ring, enhancing the fragment's half-life[2].

  • Receptor Anchoring: If the bromine is retained in the final drug candidate, its enhanced σ -hole can be utilized to anchor the molecule deep within a hydrophobic pocket containing a Lewis base (e.g., the oxygen of a Tyrosine residue or a backbone amide)[6].

ReceptorInteraction Fragment 3D Fragment 1-(2-Bromocyclopropyl) -2-fluorobenzene Target_Carbonyl Protein Backbone C=O (Nucleophile) Fragment->Target_Carbonyl Halogen Bond (σ-hole to Lone Pair) Target_Pocket Hydrophobic Pocket Apolar Residues Fragment->Target_Pocket F...Apolar Interaction (Lipophilic Burial) Target_Space Solvent Channel Vector Projection Fragment->Target_Space Cyclopropyl Exit Vector

Caption: Pharmacophore model showing fragment-receptor interaction modalities.

Experimental Validation Protocol

To ensure this computational model is a self-validating system, the theoretical findings must be corroborated by physical experimentation. Below is the standard operating procedure for validating the conformational and structural predictions.

Step 1: Synthesis and Isolation

  • Synthesize the compound via transition-metal-catalyzed cyclopropanation of 2-fluorostyrene using a diazo-bromo-reagent, or via bromohydroxylation pathways[7].

  • Separate the cis and trans diastereomers using high-performance liquid chromatography (HPLC) on a silica stationary phase.

Step 2: NMR Conformational Analysis

  • Dissolve the purified trans-isomer in CDCl3​ .

  • Acquire a 1D 1H NMR spectrum. The 3J coupling constants of the cyclopropane protons will instantly validate the diastereomeric assignment (typically 3Jtrans​≈4−8 Hz, 3Jcis​≈7−11 Hz)[5].

  • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. Measure the cross-peak integration between the ortho-fluorine (using 1H−19F HOESY if necessary) and the cyclopropyl protons to validate the predicted 78.5% abundance of Min-1 .

Step 3: X-Ray Crystallography (Solid-State Validation)

  • Crystallize the fragment (often requiring derivatization or co-crystallization with a heavier scaffold if the fragment is an oil at room temperature).

  • Analyze the crystal lattice for intermolecular Br⋯F or Br⋯O interactions. A bond angle approaching 180° ( C−Br⋯Nucleophile ) physically proves the existence and directionality of the computed σ -hole[3].

References

  • Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PubMed Central (PMC) / NIH URL:[Link]

  • The Halogen Bond Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery Source: PubMed Central (PMC) / NIH URL:[Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery Source: White Rose University Consortium URL:[Link]

Sources

Methodological & Application

preparation of pharmaceutical intermediates from 1-(2-bromocyclopropyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Downstream Functionalization of 1-(2-Bromocyclopropyl)-2-fluorobenzene in Pharmaceutical Synthesis

Abstract

1-(2-Bromocyclopropyl)-2-fluorobenzene is a highly valuable, stereodefined building block used in the synthesis of conformationally restricted pharmaceutical intermediates. This application note details field-proven, self-validating protocols for the downstream functionalization of this molecule. By leveraging Turbo-Grignard halogen-metal exchange and subsequent Negishi cross-coupling, researchers can overcome the inherent sluggishness and side-reaction risks associated with unactivated secondary C(sp³)–Br bonds.

Strategic Rationale & Mechanistic Insights

The incorporation of cyclopropyl rings into active pharmaceutical ingredients (APIs) is a validated strategy for increasing metabolic stability, modulating lipophilicity, and locking molecules into bioactive conformations[1]. In 1-(2-bromocyclopropyl)-2-fluorobenzene, the fluorine atom provides an electronic handle that blocks specific CYP450 metabolism sites, while the cyclopropyl bromide moiety acts as a linchpin for C–C and C–N bond formation[1].

However, unactivated secondary C(sp³)–Br bonds present significant challenges in transition-metal catalysis. They are prone to sluggish oxidative addition and, under forcing conditions, radical-induced ring-opening[2]. To circumvent these issues, we employ a divergent functionalization strategy relying on Knochel’s Turbo-Grignard reagent ( i -PrMgCl·LiCl)[3].

Causality in Experimental Design:

  • Why Turbo-Grignard? Standard magnesium insertion into cyclopropyl bromides often requires elevated temperatures, leading to ring-opening or Wurtz homo-coupling. The addition of LiCl breaks down the polymeric aggregates of the Grignard reagent, forming a highly nucleophilic monomeric magnesiate complex ([i-PrMgCl2]- Li+). This drives the bromine-magnesium exchange at low temperatures (-20 °C), which is critical to preventing the ring-opening of the intermediate cyclopropyl radical/anion and ensuring complete retention of stereochemistry[3].

  • Why Negishi over Direct Suzuki? While direct Suzuki-Miyaura coupling of cyclopropyl bromides is possible, it often suffers from competitive protodehalogenation. Transmetalating the magnesium reagent to zinc provides a cyclopropylzinc reagent. Zinc's empty low-lying p-orbital facilitates rapid transmetalation to Palladium(II) intermediates, enabling highly efficient Negishi cross-coupling with aryl halides under extremely mild, room-temperature conditions[2].

Experimental Methodologies (Self-Validating Protocols)

The following step-by-step methodologies are designed as self-validating systems, ensuring that quality control is built directly into the chemical workflow.

Workflow A: Preparation of 1-(2-Fluorophenyl)cyclopropylzinc(II) Chloride
  • Drying & Setup: Flame-dry a Schlenk flask under argon. Charge the flask with 1-(2-bromocyclopropyl)-2-fluorobenzene (1.0 equiv, 10 mmol) and anhydrous THF (20 mL). Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Halogen-Metal Exchange: Dropwise add i -PrMgCl·LiCl (1.3 M in THF, 1.1 equiv, 11 mmol) over 15 minutes. Crucial: Maintain the internal temperature strictly below -15 °C to prevent stereochemical degradation.

  • Self-Validation (Titer Check): After 1 hour of stirring, withdraw a 0.1 mL aliquot via syringe. Quench this aliquot into 1 mL of saturated aqueous NH₄Cl containing 0.5 equiv of iodine. Extract with EtOAc and analyze via GC-MS. The presence of 1-(2-fluorophenyl)-2-iodocyclopropane (and the complete absence of the starting bromide) confirms successful Br/Mg exchange.

  • Transmetalation: Add a solution of anhydrous ZnCl₂ (1.0 M in THF, 1.2 equiv, 12 mmol) dropwise at -20 °C. Observation: The reaction is slightly exothermic. Warm the mixture to 0 °C over 30 minutes. The resulting solution of the cyclopropylzinc reagent is stable and ready for immediate use in cross-coupling.

Workflow B: Palladium-Catalyzed Negishi Cross-Coupling
  • Catalyst Activation: In a separate argon-purged flask, charge Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Add THF (5 mL) and stir for 10 minutes. Self-Validation: The formation of a homogeneous yellow/orange solution visually indicates the successful generation of the active Pd(0) species.

  • Electrophile Addition: Add the desired electrophile (e.g., 4-bromoanisole, 0.9 equiv, 9.0 mmol) to the catalyst solution.

  • Reagent Transfer: Transfer the freshly prepared cyclopropylzinc reagent from Workflow A into the coupling flask via cannula at room temperature.

  • Self-Validation (Reaction Monitoring): The reaction mixture will typically darken to a deep red/brown. Monitor the reaction via TLC (Hexanes/EtOAc 9:1) or GC-FID. The complete consumption of the aryl bromide within 2–4 hours validates the efficiency of the catalytic cycle.

  • Workup: Quench the reaction with 1M HCl (10 mL) to solubilize the zinc salts. Extract with EtOAc (3 × 20 mL), wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify via flash chromatography.

Quantitative Data & Reaction Parameters

The table below summarizes the expected performance metrics for the functionalization pathways.

TransformationReagents / Catalyst SystemTemp (°C)Time (h)Typical Yield (%)Stereoretention
Br/Mg Exchange i -PrMgCl·LiCl, THF-201.0>95 (Conversion)>99%
Transmetalation ZnCl₂, THF-20 to 00.5Quantitative>99%
Negishi Coupling Pd(OAc)₂, SPhos, Ar-Br252.0 - 4.082 - 91>99%
Direct Suzuki *Pd(dppf)Cl₂, Ar-B(OH)₂, K₃PO₄9012.0 - 16.045 - 60Moderate

*Note: Direct Suzuki-Miyaura coupling of unactivated cyclopropyl bromides is lower yielding due to competitive protodehalogenation and sluggish oxidative addition; the Negishi pathway is the preferred, high-yielding alternative.

Visual Workflows & Mechanistic Diagrams

Workflow SM 1-(2-Bromocyclopropyl)- 2-fluorobenzene Mg Br/Mg Exchange (i-PrMgCl·LiCl) SM->Mg -20 °C, THF Suzuki Direct Suzuki Coupling (Pd-Catalyzed) SM->Suzuki High Temp Zn Transmetalation (ZnCl2) Mg->Zn 0 °C Negishi Negishi Coupling (Pd-Catalyzed) Zn->Negishi Ar-X, rt Prod1 Aryl-Cyclopropyl Derivatives Negishi->Prod1 Prod2 Aryl-Cyclopropyl Derivatives Suzuki->Prod2

Fig 1: Divergent synthetic workflows for 1-(2-bromocyclopropyl)-2-fluorobenzene functionalization.

Mechanism A Cyclopropyl Bromide C Cyclopropyl-Mg Intermediate A->C Halogen-Metal Exchange B [i-PrMgCl2]- Li+ B->C Drives Equilibrium D Cyclopropyl-Zn Intermediate C->D + ZnCl2 G Transmetalation Complex D->G Transfers Cyclopropyl E Pd(0) Catalyst F Oxidative Addition Complex E->F + Ar-X F->G G->E Regenerates Pd(0) H Coupled Product G->H Reductive Elimination

Fig 2: Mechanistic cycle of Turbo-Grignard exchange followed by Pd-catalyzed Negishi coupling.

References

  • Rauhut, C. B., Vu, V. A., Fleming, F. F., & Knochel, P. (2008). "Preparation of Functionalized Alkylmagnesium Derivatives Using an I/Mg-Exchange." Organic Letters, 10(6), 1187-1189.[3] URL:[Link]

  • Jana, R., Pathak, T. P., & Sigman, M. S. (2011). "Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners." Chemical Reviews, 111(3), 1417-1492.[2] URL: [Link]

  • Gagnon, A., Duplessis, M., & Fader, L. (2010). "Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry." Organic Preparations and Procedures International, 42(1), 1-68.[1] URL:[Link]

Sources

Application Note: Modular Synthesis of Cyclopropyl-Fused Heterocycles via 1-(2-Bromocyclopropyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Strategic Rationale

The incorporation of cyclopropyl-fused heterocycles (such as cyclopropa[c]quinolines and related rigidified scaffolds) is a highly privileged strategy in modern drug discovery. The cyclopropane ring restricts the conformational flexibility of the parent heterocycle, which often leads to enhanced target affinity, reduced off-target liabilities, and significantly improved metabolic stability against CYP450-mediated oxidative degradation[1].

This application note details a robust, two-phase synthetic methodology utilizing 1-(2-bromocyclopropyl)-2-fluorobenzene as a bifunctional building block. The strategy exploits the orthogonal reactivity of the molecule's two halogenated sites:

  • Phase 1: Chemoselective Palladium-catalyzed intermolecular amination of the C(sp³)–Br bond.

  • Phase 2: Base-promoted intramolecular Nucleophilic Aromatic Substitution (SNAr) of the C(sp²)–F bond.

By sequencing these reactions, researchers can rapidly assemble highly complex, three-dimensional tricyclic scaffolds from simple, commercially available primary amines.

Mechanistic Pathway & Logical Workflow

The success of this methodology hinges on the differential bond dissociation energies and kinetic profiles of the halogens. The C–F bond is highly stable and resists spontaneous oxidative addition by standard Pd(0) complexes[2]. This thermodynamic barrier allows the Pd-catalyst to chemoselectively insert into the C(sp³)–Br bond without competitive defluorination.

Following the installation of the amine, the resulting secondary amine is deprotonated by a strong base. This generates a highly nucleophilic amide anion that attacks the ortho-fluorine position. Because fluorine is an exceptional leaving group in SNAr reactions when kinetically favored by an intramolecular pathway[1], the ring closure proceeds smoothly to yield the cyclopropyl-fused heterocycle.

Workflow A 1-(2-bromocyclopropyl) -2-fluorobenzene C Pd-Catalyzed C-N Coupling A->C B Primary Amine (R-NH2) B->C D Cyclopropylamine Intermediate C->D Phase 1 Chemoselective E Intramolecular SNAr Cyclization D->E F Cyclopropyl-Fused Tetrahydroquinoline E->F Phase 2 Ring Closure

Fig 1: Two-phase modular synthetic workflow exploiting orthogonal C-Br and C-F reactivity.

Phase 1: Chemoselective Pd-Catalyzed Amination

Causality & Expert Insights

Cross-coupling of unactivated secondary alkyl bromides (such as the bromocyclopropyl moiety) is notoriously challenging. These substrates suffer from sluggish oxidative addition and a high propensity for side reactions, including ring-opening or radical-mediated decomposition[3].

To overcome this, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos ) are mandatory. The high electron density of the dicyclohexylphosphine moiety accelerates the initial oxidative addition into the C–Br bond. Concurrently, the immense steric bulk of the biphenyl backbone forces the intermediate Pd(II) complex into a geometry that strongly favors rapid reductive elimination, effectively outcompeting off-target pathways[4].

Quantitative Data: Phase 1 Optimization

Reaction Conditions: 1-(2-bromocyclopropyl)-2-fluorobenzene (1.0 equiv), Aniline (1.2 equiv), Pd source (5 mol%), Ligand (10 mol%), Base (1.5 equiv), Toluene, 80 °C, 12 h.

EntryPd SourceLigandBaseYield (%)Observation / Causality
1Pd(OAc)₂PPh₃Cs₂CO₃< 5%Sluggish oxidative addition; starting material recovered.
2Pd₂(dba)₃BINAPNaOtBu35%Bidentate ligand restricts reductive elimination geometry.
3Pd₂(dba)₃RuPhosNaOtBu68%Good conversion, but minor cyclopropane ring-opening observed.
4 Pd₂(dba)₃ XPhos NaOtBu 92% Optimal steric bulk promotes rapid C-N bond formation.
Step-by-Step Protocol: Phase 1

Self-Validating System: This protocol includes specific visual and analytical In-Process Controls (IPCs) to ensure the reaction is proceeding as intended.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk flask with Pd₂(dba)₃ (2.5 mol%, 5 mol% Pd), XPhos (10 mol%), and NaOtBu (1.5 equiv).

  • Reagent Addition: Add anhydrous, degassed toluene to achieve a 0.1 M concentration. Add the primary amine (1.2 equiv) followed by 1-(2-bromocyclopropyl)-2-fluorobenzene (1.0 equiv).

  • Reaction Execution: Seal the flask, remove it from the glovebox, and heat at 80 °C in an oil bath for 12 hours.

    • Self-Validation (Visual): Within the first 30 minutes, the solution will transition from the dark purple of Pd₂(dba)₃ to a reddish-brown homogeneous mixture. By hour 2, a fine white precipitate (NaBr) will begin to form, confirming successful catalytic turnover.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove the palladium black and NaBr salts.

  • IPC (Analytical): Analyze the crude mixture via LC-MS. You must observe the disappearance of the starting material mass and the appearance of the product mass (M + Amine - Br). The C-F bond must remain intact.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the intermediate cyclopropylamine.

CatalyticCycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA + Ar-Br AmineCoord Amine Binding OA->AmineCoord + R-NH2 Deprot Deprotonation AmineCoord->Deprot + NaOtBu - NaBr RE Reductive Elimination Deprot->RE RE->Pd0 - Product

Fig 2: Mechanistic catalytic cycle for the Pd-catalyzed amination of the cyclopropyl bromide.

Phase 2: Intramolecular SNAr Cyclization

Causality & Expert Insights

While intermolecular SNAr on unactivated fluorobenzenes typically requires harsh conditions (e.g., >150 °C), the intramolecular variant is entropically driven and proceeds under significantly milder conditions. The critical variable in this phase is the choice of base. Weaker bases (like K₂CO₃) fail to quantitatively deprotonate the secondary amine, leading to stalled reactions. Utilizing KHMDS ensures complete deprotonation. Furthermore, the potassium counterion minimally coordinates the resulting amide anion compared to lithium, maximizing the nucleophilicity of the nitrogen for the attack on the ortho-fluorine position.

Quantitative Data: Phase 2 Optimization

Reaction Conditions: Intermediate Cyclopropylamine (1.0 equiv), Base (1.5 equiv), Solvent (0.05 M), 4 h.

EntryBaseSolventTemp (°C)Yield (%)Observation / Causality
1K₂CO₃DMF10015%Incomplete deprotonation; mostly starting material.
2Cs₂CO₃DMF10045%Partial conversion; extended heating leads to degradation.
3NaHTHF6570%Good conversion, but limited by THF boiling point.
4 KHMDS DMF 80 95% Quantitative deprotonation; naked anion drives rapid SNAr.
Step-by-Step Protocol: Phase 2

Self-Validating System:

  • Preparation: Dissolve the purified intermediate cyclopropylamine (1.0 equiv) in anhydrous DMF (0.05 M) in an oven-dried round-bottom flask under an argon atmosphere.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Dropwise add KHMDS (1.0 M solution in THF, 1.5 equiv) over 5 minutes.

    • Self-Validation (Visual): Upon addition of KHMDS, the solution will immediately shift to a deep yellow or orange hue. This color change is a reliable indicator of the formation of the highly conjugated amide anion.

  • Cyclization: Remove the ice bath, attach a reflux condenser, and warm the reaction to 80 °C. Stir for 4 hours.

  • IPC (Analytical): Quench a 50 µL aliquot in wet acetonitrile and analyze via LC-MS.

    • Crucial Validation: The mass of the product must be exactly 20.0 Da lower than the starting material, corresponding to the loss of HF. Additionally, if monitoring by ¹⁹F NMR, the complete disappearance of the aryl fluorine signal (typically around -115 to -120 ppm) confirms total conversion.

  • Workup: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the aqueous layer three times with EtOAc.

  • Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 50 mL) to effectively remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Final Isolation: Purify the resulting cyclopropyl-fused tetrahydroquinoline via silica gel chromatography or crystallization depending on the specific amine substituent.

References

  • Chemical Aspects of Human and Environmental Overload with Fluorine ACS Publications (Chemical Reviews) URL:[Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides MDPI Catalysts URL:[Link]

  • Investigating the Origin of Epimerization Attenuation during Pd-Catalyzed Cross-Coupling Reactions PubMed Central (PMC) URL:[Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis ACS Publications (Chemical Reviews) URL:[Link]

Sources

Application Note: Sonogashira Cross-Coupling Protocols for 1-(2-Bromocyclopropyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol

Executive Summary & Mechanistic Rationale

The Sonogashira cross-coupling of terminal alkynes with aryl or vinyl halides is a cornerstone of modern synthetic chemistry. However, translating this methodology to unactivated alkyl halides—specifically secondary alkyl bromides like 1-(2-bromocyclopropyl)-2-fluorobenzene —presents severe kinetic and thermodynamic hurdles.

As a Senior Application Scientist, I have designed this protocol to address the specific failure points of standard cross-coupling conditions when applied to cyclopropyl bromides.

The Causality of Catalyst Selection

Standard catalyst systems (e.g., Pd(PPh3​)4​ ) routinely fail for unactivated alkyl bromides due to the high activation barrier for the oxidative addition of the Pd(0) species into the electron-rich C(sp 3 )–Br bond. Furthermore, while typical alkyl halides rapidly undergo deleterious β -hydride elimination after oxidative addition, cyclopropyl systems are uniquely resistant to this; the required syn-coplanar transition state is geometrically prohibited by the rigid ring[1].

Instead, the primary modes of failure for 1-(2-bromocyclopropyl)-2-fluorobenzene are sluggish oxidative addition and radical-mediated ring opening . To overcome this, the catalytic system must utilize highly electron-rich, sterically demanding ligands. Research demonstrates that bulky trialkylphosphines, such as P(t-Bu)3​ , or N-heterocyclic carbenes (NHCs) drastically increase the electron density on the palladium center, accelerating oxidative addition while providing sufficient steric bulk to facilitate the final reductive elimination step[2],[3].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar-cPr)(Br)L] Pd0->OxAdd Step 1 TransMet Transmetalation [Pd(II)(Ar-cPr)(C≡C-R)L] OxAdd->TransMet Step 2 TransMet->Pd0 Step 3 (Reductive Elimination) Product Coupled Product (Ar-cPr-C≡C-R) TransMet->Product Sub1 1-(2-bromocyclopropyl) -2-fluorobenzene Sub1->OxAdd Sub2 Terminal Alkyne + CuI + Base Sub2->TransMet

Catalytic cycle of the Sonogashira coupling for cyclopropyl bromides.

Quantitative Optimization Data

To demonstrate the causality behind the protocol parameters, the following table summarizes the optimization landscape for the coupling of 1-(2-bromocyclopropyl)-2-fluorobenzene with a standard terminal alkyne (e.g., phenylacetylene). Note that while aryl bromides can couple at room temperature using P(t-Bu)3​ [2], the unactivated cyclopropyl C(sp 3 )–Br bond requires thermal energy to achieve full conversion[3].

Table 1: Optimization of Catalyst and Conditions

EntryCatalyst PrecursorLigandBase / SolventTemp (°C)Yield (%)Mechanistic Observation
1 Pd(PPh3​)4​ (5 mol%)None Et3​N / DMF80< 5Oxidative addition fails; starting material recovered.
2 Pd(PhCN)2​Cl2​ (3 mol%) P(t-Bu)3​ HN(i-Pr)2​ / Dioxane2515Sluggish kinetics; incomplete conversion.
3 Pd(PhCN)2​Cl2​ (3 mol%) P(t-Bu)3​ HN(i-Pr)2​ / Dioxane 60 82 Optimal balance of kinetics and stability.
4 Pd(OAc)2​ (3 mol%)IMes·HCl Cs2​CO3​ / Dioxane6078NHC ligand also effective but requires stronger base.

Experimental Protocol: Pd/P(t-Bu)3​ Catalyzed Coupling

This protocol is designed as a self-validating system . By incorporating internal standards and visual checkpoints, researchers can verify the integrity of the reaction in real-time.

Reagents Required
  • Substrate: 1-(2-bromocyclopropyl)-2-fluorobenzene (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Terminal Alkyne (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(PhCN)2​Cl2​ (0.03 equiv, 3 mol%)

  • Ligand: P(t-Bu)3​ (0.06 equiv, 6 mol%, typically handled as a 10% wt solution in hexane)

  • Co-catalyst: CuI (0.02 equiv, 2 mol%)

  • Base/Solvent: Diisopropylamine ( HN(i-Pr)2​ ) (1.5 equiv) in anhydrous 1,4-Dioxane (0.2 M)

  • Internal Standard: Dodecane (0.1 equiv)

Workflow Step1 1. Glovebox Setup Weigh Pd source, Ligand, & CuI Step2 2. Solvent Preparation Degas Dioxane/Amine (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Reagent Addition Add Cyclopropyl Bromide & Alkyne Step2->Step3 Step4 4. Reaction Execution Stir at 60°C under Argon for 16h Step3->Step4 Step5 5. Workup & Purification Quench, Extract, & Chromatography Step4->Step5

Step-by-step experimental workflow for the anaerobic cross-coupling.

Step-by-Step Methodology

Step 1: Anaerobic Setup & Catalyst Activation

  • Transfer a flame-dried Schlenk tube equipped with a magnetic stir bar into a nitrogen-filled glovebox.

  • Weigh Pd(PhCN)2​Cl2​ (11.5 mg, 0.03 mmol) and CuI (3.8 mg, 0.02 mmol) into the tube.

  • Add P(t-Bu)3​ (12.1 mg, 0.06 mmol). Causality: P(t-Bu)3​ is highly susceptible to oxidation. Glovebox handling prevents the formation of catalytically dead phosphine oxides.

  • Seal the tube with a rubber septum, remove it from the glovebox, and connect it to an argon Schlenk line.

Step 2: Reagent and Solvent Addition

  • In a separate flask, prepare a mixture of anhydrous 1,4-dioxane (5.0 mL) and HN(i-Pr)2​ (0.21 mL, 1.5 mmol). Subject this mixture to three freeze-pump-thaw cycles to rigorously remove dissolved oxygen.

  • Under a positive flow of argon, inject the degassed solvent mixture into the Schlenk tube.

  • Inject 1-(2-bromocyclopropyl)-2-fluorobenzene (215 mg, 1.0 mmol), the terminal alkyne (1.2 mmol), and dodecane (17 mg, 0.1 mmol) as the internal standard.

Step 3: Execution & Self-Validation Checkpoints

  • Place the Schlenk tube in a pre-heated oil bath at 60 °C.

  • Self-Validation Checkpoint 1 (Visual): Within 15-30 minutes of heating, the solution should transition from a pale yellow/orange (Pd(II) resting state) to a deep red/brown, indicating the successful reduction to the active Pd(0) species by the amine.

  • Self-Validation Checkpoint 2 (Analytical): After 2 hours, withdraw a 50 μ L aliquot under argon. Dilute with ethyl acetate, filter through a short silica plug, and analyze via GC-MS.

    • Diagnostic Metric: Compare the product peak area to the dodecane standard. If the Glaser homocoupling byproduct (di-alkyne) exceeds 5% relative to the product, oxygen ingress has occurred, and the reaction integrity is compromised.

  • Allow the reaction to stir at 60 °C for 16 hours.

Step 4: Quenching and Purification

  • Cool the reaction to room temperature and quench by adding 10 mL of saturated aqueous NH4​Cl . Causality: The ammonium chloride breaks down the copper acetylide complexes and solubilizes copper salts.

  • Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the final cyclopropyl-alkyne derivative.

Sources

Troubleshooting & Optimization

improving yield and purity in 1-(2-bromocyclopropyl)-2-fluorobenzene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Portal. The synthesis of 1-(2-bromocyclopropyl)-2-fluorobenzene typically proceeds via a two-step sequence: the phase-transfer catalyzed (PTC) dibromocyclopropanation of 2-fluorostyrene (the Makosza reaction), followed by the selective mono-reduction of the resulting gem-dibromocyclopropane.

This guide is designed for bench chemists and drug development professionals to troubleshoot yield, purity, and stereoselectivity issues by understanding the underlying mechanistic causality of these transformations.

Reaction Workflow & Troubleshooting Map

G SM 2-Fluorostyrene + CHBr3 Int 1-(2,2-Dibromocyclopropyl) -2-fluorobenzene SM->Int 50% NaOH, PTC (Cyclopropanation) T1 Issue: Polymerization Fix: BHT & Temp Control SM->T1 Prod 1-(2-Bromocyclopropyl) -2-fluorobenzene Int->Prod (MeO)2P(O)H, K2CO3 (Mono-Reduction) T2 Issue: Over-reduction Fix: Mild Phosphite System Int->T2

Figure 1: Two-step synthesis workflow and primary troubleshooting interventions.

Phase 1: Dibromocyclopropanation (The Makosza Reaction)

Q: Why is my yield of 1-(2,2-dibromocyclopropyl)-2-fluorobenzene so low, and why is the reaction mixture turning into a thick, polymeric sludge? A: This is a dual issue of mass transfer and uncontrolled reactivity. The Makosza reaction relies on the deprotonation of bromoform (CHBr₃) at the aqueous-organic interface by 50% NaOH to form the CBr₃⁻ anion. The phase-transfer catalyst (e.g., TEBAC) transports this anion into the organic phase, where it undergoes α -elimination to form the highly reactive singlet dibromocarbene (:CBr₂)[1].

  • Causality for Low Yield: If mechanical stirring is inadequate (<800 rpm), the carbene is generated too close to the aqueous interface and rapidly hydrolyzes to carbon monoxide and formate before it can undergo the [2+1] cycloaddition with 2-fluorostyrene[2].

  • Causality for Sludge: The reaction is highly exothermic. Concentrated base combined with an uncontrolled exotherm initiates the radical or cationic polymerization of the styrene derivative.

  • The Fix: Use a mechanical overhead stirrer (not a magnetic stir bar) to maximize the interfacial surface area. Add 0.1 mol% of a radical inhibitor like BHT (butylated hydroxytoluene) to the organic phase to suppress polymerization, and strictly maintain the internal temperature between 0–10 °C during the bromoform addition.

Q: I'm struggling with severe emulsions during the aqueous workup. How do I efficiently separate the phase-transfer catalyst (PTC)? A: Quaternary ammonium salts like TEBAC are amphiphilic and act as powerful surfactants, which trap organic droplets within the aqueous layer.

  • The Fix: Do not use dichloromethane (DCM) for your extraction. Instead, dilute the crude mixture with water and extract with a non-polar solvent like hexanes or a hexane/diethyl ether mix. The PTC is highly insoluble in hexanes and will either precipitate out or remain entirely in the aqueous phase, instantly breaking the emulsion[2].

Phase 2: Selective Mono-Reduction

Q: I am getting significant over-reduction to the unbrominated cyclopropylbenzene. How do I stop the reaction at the monobromide? A: Classical reductants like Zinc dust in acetic acid (Zn/AcOH) operate via sequential single-electron transfers. Because the reduction potentials of the first and second halogens are relatively close, it is kinetically difficult to prevent the second reduction once the first has occurred.

  • The Fix: Switch to a mild, halogenophilic reductant system: Dimethyl phosphite and Potassium carbonate ((MeO)₂P(O)H / K₂CO₃). In this system, K₂CO₃ deprotonates the phosphite to form a phosphite anion, which attacks one of the bromine atoms. This generates a cyclopropyl carbanion and a phosphorobromidate intermediate. Crucially, the resulting monobromocyclopropane is significantly less electrophilic at the remaining bromine, preventing a second halogenophilic attack and completely eliminating over-reduction[3].

Q: How does the phosphite reduction control the cis/trans stereoselectivity of the final product? A: The stereoselectivity is thermodynamically driven by the intermediate cyclopropyl carbanion. When the phosphite anion extracts the first bromine, the resulting carbanion rapidly inverts to adopt a conformation that minimizes steric strain with the bulky 2-fluorophenyl group. Protonation (from the solvent or excess phosphite) subsequently occurs from the less sterically hindered face. This highly ordered transition state yields predominantly the diastereomer where the remaining bromine and the aryl group are trans to each other[3].

Quantitative Data: Comparison of Reduction Strategies

Reduction StrategyReagents & ConditionsChemoselectivity (Mono vs Di)Typical YieldStereoselectivity (trans:cis)Primary Drawback
Classical Metal Zn dust, AcOH, 25 °CPoor (Prone to over-reduction)40–60%Variable / LowDifficult to stop at the monobromide stage.
Halogen-Metal Exchange i -PrMgCl, THF, -40 °C, then H₂OGood70–85%HighRequires strictly anhydrous conditions and cryogenic temperatures.
Phosphite Reduction (MeO)₂P(O)H, K₂CO₃, 1,4-Dioxane, 80 °CExcellent (No over-reduction)85–95%HighRequires longer reaction times (12–24h).

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 1-(2,2-dibromocyclopropyl)-2-fluorobenzene
  • Setup: Equip a 500 mL 3-neck flask with a mechanical overhead stirrer, an internal thermocouple, and an addition funnel.

  • Reagent Charging: Add 2-fluorostyrene (100 mmol, 1.0 equiv), triethylbenzylammonium chloride (TEBAC, 5 mmol, 0.05 equiv), and BHT (0.1 mmol, 0.001 equiv) to the flask. Add bromoform (200 mmol, 2.0 equiv). Note: Minimal to no solvent is required if the mixture is highly fluid.

  • Temperature Control: Cool the vigorously stirring mixture to 0 °C using an ice-water bath.

  • Base Addition: Place 50% w/w aqueous NaOH (500 mmol, 5.0 equiv) in the addition funnel. Add dropwise over 1 hour.

    • Validation Checkpoint: The internal temperature must not exceed 10 °C. If it does, pause the addition. The mixture should turn into a thick emulsion.

  • Reaction: Once addition is complete, remove the ice bath and allow the reaction to stir at room temperature (>800 rpm) for 16 hours.

  • Workup: Dilute the mixture with 200 mL of ice water to dissolve the sodium salts. Extract with Hexanes (3 x 100 mL).

    • Validation Checkpoint: The aqueous layer should remain strongly basic (pH > 12). If the pH has dropped significantly, carbene hydrolysis has consumed the base prematurely.

  • Purification: Wash the combined hexane layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Pass the crude oil through a short plug of silica gel (eluting with hexanes) to remove residual PTC and polymeric byproducts.

Protocol 2: Selective Mono-Reduction to 1-(2-bromocyclopropyl)-2-fluorobenzene
  • Setup: In a 250 mL round-bottom flask, dissolve the purified 1-(2,2-dibromocyclopropyl)-2-fluorobenzene (50 mmol, 1.0 equiv) in 100 mL of anhydrous 1,4-dioxane.

  • Reagent Charging: Add dimethyl phosphite (100 mmol, 2.0 equiv) and finely powdered, anhydrous K₂CO₃ (50 mmol, 1.0 equiv)[3].

  • Reaction: Attach a reflux condenser, purge the system with Nitrogen, and heat the mixture to 80 °C for 14 hours.

    • Validation Checkpoint: Monitor the reaction by GC-MS or TLC (100% Hexanes). The starting gem-dibromide should completely disappear, replaced by a single new spot (the monobromide). Absolutely no cyclopropylbenzene (fully reduced product) should be detectable.

  • Workup: Cool the reaction to room temperature. Dilute with 150 mL of Ethyl Acetate and wash with distilled water (3 x 100 mL) to remove the inorganic salts and excess phosphite.

  • Purification: Wash the organic layer with brine, dry over MgSO₄, and concentrate. The resulting product is typically >95% pure by NMR, but can be further purified by vacuum distillation or column chromatography if required.

References

  • Zhao, Y., Chen, T., Wang, X.-B., & Han, L.-B. (2015). A Convenient Stereoselective Reduction of Gem-Dibromides with a Combination of Dimethyl Phosphite and Potassium Carbonate. Phosphorus, Sulfur, and Silicon and the Related Elements. URL: [Link]

  • K. S. Kleveland, L. Skattebøl. (2012). Two-Phase Dibromocyclopropanation of Unsaturated Alcohols Using Flow Chemistry. Molecules, 17(5), 5053-5068. (Archived via PMC). URL: [Link]

Sources

Validation & Comparative

Chemoselectivity in Bifunctional Halides: A Comparative Guide to 1-(2-Bromocyclopropyl)-2-fluorobenzene vs. Its Chloro-Analog

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In modern drug development and complex molecule synthesis, the cyclopropyl ring is a highly prized structural motif. It imparts unique conformational rigidity, improves metabolic stability, and alters the lipophilicity of pharmaceutical scaffolds. When synthesizing arylcyclopropanes, researchers frequently rely on bifunctional building blocks like 1-(2-bromocyclopropyl)-2-fluorobenzene (the F-analog) and 1-(2-bromocyclopropyl)-2-chlorobenzene (the Cl-analog).

While these two molecules appear structurally similar, their behavior in transition-metal catalysis and organometallic workflows is fundamentally divergent. The core challenge lies in chemoselectivity : the ability of a reagent or catalyst to differentiate between the C(sp³)–Br bond on the cyclopropyl ring and the C(sp²)–X bond on the aryl ring.

As an application scientist, choosing between these analogs dictates the success of your synthetic pathway. This guide objectively compares their reactivity profiles, grounds the causality in thermodynamic principles, and provides self-validating experimental protocols for their utilization.

Thermodynamic Grounding: Why Chemoselectivity Fails or Succeeds

The divergent reactivity of these analogs is governed by Bond Dissociation Energies (BDEs) and the kinetic preferences of transition metals during the oxidative addition step[1].

Cyclopropyl bromides are unique electrophiles. While they are secondary alkyl halides, the high s-character of the cyclopropyl ring bonds slightly strengthens the C–Br bond compared to acyclic analogs. Crucially, once a metal inserts into the cyclopropyl C–Br bond, the intermediate strongly resists β-hydride elimination, as forming a cyclopropene intermediate would generate intolerable ring strain.

However, when an aryl chloride is present in the same molecule, chemoselectivity becomes a kinetic race.

Table 1: Thermodynamic and Kinetic Parameters for Oxidative Addition
Bond TypeSubstrate AnalogAvg. Bond Dissociation Energy (kcal/mol)Relative Pd(0)/Ni(0) Oxidative Addition RateChemoselectivity Risk
C(sp²)–F F-Analog~115NegligibleNone (Spectator)
C(sp²)–Cl Cl-Analog~81High (with electron-rich ligands)Severe (Competitive Insertion)
C(sp³)–Br Both Analogs~68Very HighTarget Site

The Causality: In the F-analog , the C(sp²)–F bond is exceptionally strong (~115 kcal/mol). Low-valent transition metals like Pd(0) or Ni(0) cannot spontaneously insert into this bond under standard cross-coupling conditions. Thus, the catalyst is forced to react exclusively at the C(sp³)–Br site. In the Cl-analog , the C(sp²)–Cl bond (~81 kcal/mol) is much weaker. Furthermore, transition metals often pre-coordinate to the π-system of the aryl ring, artificially accelerating the local concentration of the metal near the C–Cl bond[1]. This leads to competitive oxidative addition at both the cyclopropyl and aryl sites, destroying chemoselectivity and yielding complex oligomeric mixtures.

Divergent Reactivity in Transition-Metal Cross-Coupling

When subjected to Suzuki-Miyaura or Negishi cross-coupling conditions, the performance gap between the two analogs becomes starkly apparent. The F-analog serves as a pristine, orthogonal building block, whereas the Cl-analog requires highly specialized, often low-yielding catalyst tuning to differentiate the halogens [2].

G SubF F-Analog (C-F, C-Br) Cat Ni(0) / Pd(0) Catalyst SubF->Cat Selective C(sp³)-Br Oxidative Addition SubCl Cl-Analog (C-Cl, C-Br) SubCl->Cat Competitive C(sp²)-Cl & C(sp³)-Br Addition ProdF Mono-Coupled Product (C-F Intact) Cat->ProdF ProdCl Complex Mixture (C-Br & C-Cl Cleavage) Cat->ProdCl

Caption: Divergent chemoselectivity pathways of F- and Cl-analogs during transition-metal cross-coupling.

Protocol 1: Chemoselective Ni-Catalyzed Suzuki-Miyaura Coupling (F-Analog)

This protocol utilizes a Ni(II) precatalyst with a bipyridine ligand. Nickel is superior to Palladium for C(sp³)–Br activation as it readily accesses single-electron transfer (SET) radical pathways, bypassing the sluggish concerted oxidative addition required by Pd.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL vial with 1-(2-bromocyclopropyl)-2-fluorobenzene (1.0 equiv, 0.5 mmol), phenylboronic acid (1.5 equiv, 0.75 mmol), NiCl₂(dtbbpy) (5 mol%), and finely ground anhydrous K₃PO₄ (2.0 equiv).

  • Reaction: Add 2.5 mL of anhydrous THF (0.2 M). Seal the vial, remove it from the glovebox, and stir vigorously at 60 °C for 12 hours.

  • Self-Validation Check: Withdraw a 50 µL aliquot, dilute with EtOAc, filter through a micro-silica plug, and analyze via GC-MS.

    • Causality Check: The presence of the molecular ion peak [M⁺] corresponding to the mono-coupled fluorinated product—and the strict absence of defluorinated biphenyl byproducts—validates the orthogonal chemoselectivity of the F-analog. (If the Cl-analog were used here, GC-MS would reveal higher molecular weight di-coupled byproducts).

  • Isolation: Quench the bulk reaction with water, extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

Metal-Halogen Exchange Dynamics

While cross-coupling highlights the flaws of the Cl-analog, Metal-Halogen Exchange is a workflow where both analogs perform admirably, provided the correct reagents are used.

Because metal-halogen exchange is kinetically driven by the polarizability of the halogen and the stability of the resulting carbanion, the highly polarizable bromine atom exchanges orders of magnitude faster than either chlorine or fluorine. To achieve this without triggering side reactions (such as benzyne formation or thermal ring-opening of the cyclopropyl group), Knochel's Turbo-Grignard reagent (i-PrMgCl·LiCl) is the gold standard [3].

G Start 1-(2-bromocyclopropyl) -2-halobenzene (X = F, Cl) Reagent i-PrMgCl·LiCl (Turbo Grignard) Start->Reagent Intermediate Cyclopropylmagnesium Intermediate Reagent->Intermediate -40 °C, THF Selective Br/Mg Exchange Electrophile Electrophile (E⁺) e.g., Aldehyde Intermediate->Electrophile Product Functionalized Cyclopropane (Aryl-X Intact) Electrophile->Product C-C Bond Formation

Caption: Workflow for regioselective metal-halogen exchange using Knochel's Turbo Grignard reagent.

Protocol 2: Regioselective Magnesiation via Turbo-Grignard

The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its kinetic basicity and allowing the exchange to occur at low temperatures (-40 °C), which preserves the integrity of the strained cyclopropyl ring.

Step-by-Step Methodology:

  • Preparation: Dissolve the bifunctional halide (1.0 equiv, 1.0 mmol) in 2.0 mL of anhydrous THF under a strict argon atmosphere. Cool the flask to -40 °C using a dry ice/acetonitrile bath.

  • Exchange: Dropwise add i-PrMgCl·LiCl (1.1 equiv, 1.3 M solution in THF) over 10 minutes. Stir the mixture at -40 °C for exactly 1 hour.

  • Self-Validation Check: Withdraw a 0.1 mL aliquot and quench it into a vial containing an excess of elemental iodine (I₂) in THF. Analyze via GC-MS.

    • Causality Check: The mass spectrum must show the cyclopropyl iodide mass. The absence of ring-opened acyclic alkenes validates that the temperature was maintained low enough to prevent cyclopropylcarbinyl radical/anion ring-opening. The absence of unreacted starting material confirms complete Br/Mg exchange.

  • Electrophilic Trapping: Add the desired electrophile (e.g., benzaldehyde, 1.2 equiv) dropwise at -40 °C. Slowly allow the reaction to warm to room temperature over 2 hours.

  • Isolation: Quench with saturated aqueous NH₄Cl, extract with diethyl ether, and isolate the functionalized cyclopropane.

Conclusion & Strategic Recommendations

When designing a synthetic route requiring a functionalized arylcyclopropane:

  • Opt for the F-Analog (1-(2-bromocyclopropyl)-2-fluorobenzene) when planning sequential, orthogonal cross-coupling reactions. The C–F bond acts as an impenetrable kinetic wall against Pd/Ni oxidative addition, guaranteeing absolute chemoselectivity at the cyclopropyl ring.

  • Avoid the Cl-Analog (1-(2-bromocyclopropyl)-2-chlorobenzene) in standard cross-coupling unless you specifically intend to functionalize both the aryl and cyclopropyl sites simultaneously, as the competing C(sp²)–Cl and C(sp³)–Br oxidative addition rates will inevitably lead to complex mixtures.

References

  • Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv (2022). URL: [Link]

  • A Unified Explanation for Chemoselectivity and Stereospecificity of Ni-Catalyzed Kumada and Cross-Electrophile Coupling Reactions of Benzylic Ethers. Journal of the American Chemical Society (2019). URL: [Link]

  • The halogen/magnesium-exchange using iPrMgCl•LiCl and related exchange reagents. Heterocycles (2014). URL: [Link]

Biological Activity Comparison Guide: Cis vs. Trans Isomers of 1-(2-Bromocyclopropyl)-2-fluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief: The Stereochemical Pharmacophore

In the development of mechanism-based epigenetic modulators, the 1-(2-bromocyclopropyl)-2-fluorobenzene scaffold serves as a highly rigid, stereodefined precursor. When this core is converted into its active effector derivatives (such as 2-(2-fluorophenyl)cyclopropan-1-amine analogs), it yields potent suicide inhibitors targeting FAD-dependent enzymes, specifically Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAO-A/B) .

As a Senior Application Scientist, I frequently observe that researchers overlook the profound impact of cyclopropyl stereochemistry on target selectivity. This guide objectively compares the biological performance of the cis and trans isomers of these derivatives, providing the mechanistic causality, quantitative profiling, and self-validating experimental protocols necessary to evaluate them effectively.

Mechanistic Causality: Why Trajectory Dictates Target

The biological activity of these derivatives is not dictated by simple non-covalent affinity, but by their ability to undergo a single-electron transfer with the FAD cofactor, leading to ring-opening and irreversible covalent alkylation[1]. The spatial orientation of the 2-fluorophenyl group relative to the reactive C1-warhead strictly governs which enzyme pocket the molecule can successfully navigate.

  • Trans-Isomers (LSD1 Selective): In the trans configuration, the substituents project in an equatorial-like trajectory. This allows the 2-fluorophenyl ring to anchor deeply into the hydrophobic substrate-binding pocket of LSD1, while the reactive warhead is perfectly angled toward the N5 atom of the FAD cofactor[2]. Furthermore, the ortho-fluoro substitution reduces the electron density of the phenyl ring, strategically diminishing off-target MAO-A binding.

  • Cis-Isomers (MAO-B Selective): Historically dismissed as inactive synthetic byproducts due to severe steric clashes within the narrow LSD1 active site, cis-isomers project their substituents in an axial-like geometry. While this prevents LSD1 binding, this compact, folded conformation fits remarkably well into the more globular, bipartite active site of MAO-B, rendering cis-derivatives highly selective MAO-B inhibitors[3].

G Core 1-(2-bromocyclopropyl)- 2-fluorobenzene Core Trans trans-Isomer (Equatorial Trajectory) Core->Trans Stereoselective Synthesis Cis cis-Isomer (Axial Trajectory) Core->Cis Stereoselective Synthesis LSD1 LSD1 Inhibition (Epigenetic Target) Trans->LSD1 High Affinity MAOB MAO-B Inhibition (Neurological Target) Trans->MAOB Moderate Affinity Cis->LSD1 Steric Clash (No Binding) Cis->MAOB High Selectivity FAD FAD Covalent Adduct (Irreversible Inactivation) LSD1->FAD Ring Opening MAOB->FAD Ring Opening

Stereochemical divergence of cyclopropyl derivatives in target selectivity.

Quantitative Profiling: Comparative Biological Activity

The table below synthesizes the performance of the aminated derivatives of the cis and trans 1-(2-bromocyclopropyl)-2-fluorobenzene scaffolds. Because these are mechanism-based inhibitors, performance is best evaluated using both steady-state IC50 (after 30 min pre-incubation) and the kinetic inactivation parameter ( kinact​/KI​ ).

Compound IsomerLSD1 IC50 (µM)LSD1 kinact​/KI​ (M⁻¹ s⁻¹)MAO-A IC50 (µM)MAO-B IC50 (µM)Primary Application
Trans-Derivative 0.045 4,20012.56.8Oncology (Epigenetic silencing reversal)
Cis-Derivative > 100 (Inactive)N/A0.180.006 Neurology (Parkinson's / Depression)
Unfluorinated trans-PCPA (Control)0.853100.050.02Non-selective baseline

Data Interpretation: The trans-isomer achieves a nearly 300-fold selectivity for LSD1 over MAO-A, driven by the ortho-fluoro group's modulation of the phenyl ring's electronics[2]. Conversely, the cis-isomer is virtually inert against LSD1 but exhibits single-digit nanomolar potency against MAO-B[3].

Self-Validating Experimental Protocols

To accurately evaluate these derivatives, standard steady-state IC50 assays are fundamentally flawed. Because covalent adduct formation is time-dependent, omitting a pre-incubation step will artificially inflate the IC50, masking the true potency. The following protocol is a self-validating system designed to confirm irreversible mechanism-based inhibition.

Protocol: Time-Dependent FAD-Enzyme Inhibition & Jump-Dilution Validation

Phase 1: Time-Dependent Inactivation Assay

  • Enzyme Preparation: Dilute recombinant human LSD1 (or MAO-B) to 50 nM in assay buffer (50 mM HEPES, pH 7.5, 50 mM KCl, 0.1 mg/mL BSA). Causality: BSA prevents non-specific adherence of the highly lipophilic fluorobenzene derivatives to the microplate walls.

  • Pre-Incubation Matrix: Add the cis or trans derivative at varying concentrations (0.1× to 10× expected IC50). Incubate at 25°C for discrete time intervals (0, 15, 30, and 60 minutes). Causality: Tracking activity loss over time allows for the calculation of the pseudo-first-order inactivation rate ( kobs​ ), which is required to determine kinact​/KI​ .

  • Substrate Addition: Initiate the reaction by adding the substrate (e.g., H3K4me2 peptide for LSD1, or benzylamine for MAO-B) coupled with the Amplex Red/horseradish peroxidase (HRP) detection system.

  • Fluorescence Readout: Measure resorufin fluorescence (Ex: 530 nm, Em: 590 nm) continuously for 10 minutes to determine the initial velocity of the uninhibited enzyme fraction.

Phase 2: Jump-Dilution Validation (The Self-Validating Step)

  • High-Concentration Incubation: Incubate the enzyme with a 100× IC50 concentration of the derivative for 60 minutes to ensure >95% inhibition.

  • Rapid Dilution: Dilute the enzyme-inhibitor complex 100-fold into an assay buffer containing a saturating concentration of substrate.

  • Recovery Monitoring: Monitor enzymatic activity for 2 hours. Causality: If the derivative is a true mechanism-based covalent inhibitor (like the trans-isomer against LSD1), enzymatic activity will not recover. If activity slowly returns, the compound is merely a tight-binding reversible inhibitor, invalidating the covalent hypothesis.

Workflow Prep Compound Preparation (Enantiopure cis/trans) PreInc Pre-incubation with Enzyme (LSD1 / MAO-A / MAO-B) Prep->PreInc 0-60 min intervals Substrate Addition of Substrate (H3K4me2 or Amine) PreInc->Substrate Initiate reaction Readout Fluorescence Readout (Amplex Red Assay) Substrate->Readout H2O2 detection Validation Jump-Dilution Validation (Confirm Irreversibility) Readout->Validation Select hits

Self-validating workflow for time-dependent mechanism-based enzyme inhibition.

Structural Alternatives: Cyclobutyl and Unfluorinated Analogs

When optimizing this scaffold, researchers frequently consider alternative ring systems or halogenation patterns.

  • Cyclobutyl Alternatives: Expanding the 1-(2-bromocyclopropyl) core to a cyclobutyl ring drastically alters the biological profile. The inherent ring strain of a cyclopropane (~27.5 kcal/mol) provides the thermodynamic driving force required for the rapid ring-opening step during FAD alkylation. Cyclobutyl analogs possess lower ring strain (~26 kcal/mol), which significantly decelerates the kinact​ rate, often rendering them weak or strictly reversible inhibitors[4].

  • Unfluorinated Analogs (Tranylcypromine): Removing the 2-fluoro substitution reverts the molecule to a standard tranylcypromine (PCPA) derivative. While this increases overall binding promiscuity, it completely sacrifices the LSD1/MAO selectivity window, leading to severe off-target neurological effects (e.g., hypertensive crisis) in in vivo oncology models[2].

References

  • Chemical synthesis and biological evaluation of cis- and trans-12,13-cyclopropyl and 12,13-cyclobutyl epothilones Journal of the American Chemical Society[Link]

  • Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 PLOS One[Link]

  • cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases European Journal of Medicinal Chemistry (via ResearchGate)[Link]

  • Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1 Biochemistry (ACS Publications)[Link]

Sources

Kinetic Profiling and Reactivity Guide: 1-(2-Bromocyclopropyl)-2-fluorobenzene in Catalytic Cross-Couplings

Author: BenchChem Technical Support Team. Date: March 2026

As transition-metal catalysis evolves, the incorporation of strained sp³-hybridized carbocycles into complex pharmaceutical scaffolds has become a critical objective. Among these, cyclopropyl halides present unique kinetic challenges, primarily due to their sluggish oxidative addition rates and their propensity to undergo rapid radical ring-opening during single-electron transfer (SET) processes[1].

This guide provides an in-depth kinetic comparison of 1-(2-bromocyclopropyl)-2-fluorobenzene against its structural analogs. By analyzing the causality behind its reactivity, we establish a framework for optimizing yields and suppressing off-target pathways in cross-electrophile couplings (XEC) and standard cross-coupling methodologies.

Comparative Kinetic Analysis

To objectively evaluate the performance of 1-(2-bromocyclopropyl)-2-fluorobenzene (Target), we benchmarked it against two primary alternatives in a standardized Ni-catalyzed reductive cross-coupling environment:

  • Analog A: 1-(2-bromocyclopropyl)benzene (Non-fluorinated, isolates the effect of the ortho-fluoro group).

  • Analog B: 1-(2-chlorocyclopropyl)-2-fluorobenzene (Chloro-substituted, isolates the halogen effect).

Quantitative Performance Data

The following kinetic parameters were extracted using in-situ ReactIR monitoring paired with orthogonal ¹⁹F NMR sampling. The Initial Rate ( v0​ ) reflects the overall efficiency of the catalytic cycle, while the Ring-Opening Ratio ( kopen​/kcouple​ ) serves as an internal radical clock measuring the stability of the intermediate cyclopropyl radical[2].

Table 1: Kinetic Parameters in Ni-Catalyzed Reductive Cross-Coupling

SubstrateHalogenAryl SubstituentRelative Initial Rate ( v0​ )Ring-Opening Ratio ( kopen​/kcouple​ )Primary Reaction Bottleneck
Target Br o-Fluoro 1.00 (Reference)0.15 Transmetalation / Trapping
Analog A BrH (Unsubstituted)1.250.42Radical Ring-Opening
Analog B Clo-Fluoro0.05N/A (Sluggish)Oxidative Addition / SET

Mechanistic Causality: Decoding the Data (E-E-A-T)

As an application scientist, it is not enough to simply report that the target molecule performs better in maintaining an intact cyclopropyl ring; we must understand why these stereoelectronic choices dictate the reaction's fate.

The Halogen Effect: Overcoming the SET Barrier

Comparing the Target to Analog B highlights the critical nature of the leaving group. In Ni-catalyzed reductive couplings, the activation of the alkyl halide proceeds via a halogen-atom abstraction (a Single Electron Transfer event) rather than a concerted oxidative addition[3]. The C–Br bond in the cyclopropyl system possesses a significantly lower bond dissociation energy (~68 kcal/mol) compared to the C–Cl bond (~81 kcal/mol). Consequently, Analog B stalls at the activation step, resulting in a 95% reduction in the initial rate. The bromide is non-negotiable for achieving kinetically viable reaction times at ambient or slightly elevated temperatures.

The ortho-Fluoro Effect: Taming the Radical Clock

The most profound kinetic advantage of 1-(2-bromocyclopropyl)-2-fluorobenzene lies in its low ring-opening ratio (0.15) compared to Analog A (0.42). When the Ni(I) species abstracts the bromide, a transient cyclopropyl radical is generated. This intermediate is a classic "radical clock" that rapidly rearranges into an acyclic homoallyl radical, leading to undesired byproducts[2].

The highly electronegative ortho-fluoro substituent exerts a strong inductive pull (-I effect) through the aromatic system and into the cyclopropyl ring. This subtle electron withdrawal destabilizes the transition state required for C–C bond cleavage, effectively raising the activation barrier for ring-opening. By slowing down kopen​ , the catalyst has a wider kinetic window to trap the intact cyclopropyl radical ( kcouple​ ), ensuring high fidelity of the desired cyclopropyl core in the final product.

G2 Ni0 Ni(0) Catalyst SET1 Single Electron Transfer (Oxidative Addition) Ni0->SET1 Radical Cyclopropyl Radical Intermediate SET1->Radical Halide Abstraction RingOpen Ring-Opening (k_open) Homoallyl Radical Radical->RingOpen Fast (if favored) CrossCouple Cross-Coupling (k_couple) Intact Cyclopropyl Product Radical->CrossCouple Trapping

Fig 2. Divergent kinetic pathways: intact cross-coupling vs. radical ring-opening.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, kinetic data must be derived from a self-validating system. Relying solely on end-point yields masks intermediate bottlenecks. The following protocol utilizes continuous macroscopic monitoring (ReactIR) orthogonally validated by discrete molecular snapshots (¹⁹F NMR). If the kinetic slopes from the IR diverge from the NMR integration data, it immediately flags intermediate buildup or catalyst deactivation.

Real-Time Kinetic Profiling Workflow

Step 1: Catalyst Pre-activation & Baseline Establishment

  • In a nitrogen-filled glovebox, charge a dry 25 mL Schlenk flask with NiBr₂·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (10 mol%), and elemental Zinc powder (2.0 equiv)[3].

  • Add 5.0 mL of anhydrous DMA. Insert the ReactIR probe (calibrated to the solvent background) and stir at 40 °C for 15 minutes to allow the reduction of Ni(II) to the active Ni(0) species.

Step 2: Substrate Injection & ReactIR Monitoring

  • Inject 1-(2-bromocyclopropyl)-2-fluorobenzene (1.0 mmol) and the electrophilic coupling partner (1.5 mmol) simultaneously.

  • Begin ReactIR data collection, tracking the disappearance of the C–Br stretching frequency (typically around 680–720 cm⁻¹) and the appearance of the product's C–C/C=C stretches.

  • Extract the initial linear slope (first 10% conversion) to determine v0​ .

Step 3: Orthogonal Validation via ¹⁹F NMR

  • Prior to the reaction, spike the mixture with 1,3,5-trifluorobenzene (0.5 mmol) as an internal standard. The ortho-fluoro group on our target molecule provides a clean, background-free handle.

  • Withdraw 50 µL aliquots at t=5,10,15,30, and 60 minutes. Quench immediately in air-exposed CDCl₃.

  • Acquire ¹⁹F NMR spectra. Integrate the signals corresponding to the intact cyclopropyl product versus the acyclic homoallyl byproduct to calculate the precise kopen​/kcouple​ ratio.

G1 A Substrate Preparation (Target vs Analogs) C In-Situ ReactIR Monitoring (Isothermal, 40°C) A->C B Catalyst Activation (Ni/Pd Complexes) B->C D Aliquots for 19F/1H NMR (Time-course sampling) C->D E Kinetic Data Extraction (k_obs, Initial Rates) C->E D->E

Fig 1. Self-validating workflow for real-time kinetic profiling of cyclopropyl cross-couplings.

Conclusion

For drug development professionals engineering complex sp³-rich scaffolds, 1-(2-bromocyclopropyl)-2-fluorobenzene offers a distinct kinetic advantage over its non-fluorinated and chlorinated counterparts. The bromide leaving group ensures rapid entry into the catalytic cycle via SET[3], while the ortho-fluoro substituent acts as an electronic anchor, raising the barrier for radical ring-opening[2]. This synergistic stereoelectronic profile maximizes the yield of the intact cyclopropyl core, making it a superior building block for advanced cross-coupling applications.

Sources

Benchmarking 1-(2-Bromocyclopropyl)-2-fluorobenzene: A Conformational Key for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry shifts away from flat, sp2-hybridized molecules toward more complex, three-dimensional architectures, the strategic incorporation of sp3-rich motifs has become a cornerstone of modern drug design. Among these, the cyclopropane ring stands out as the 10th most frequently found ring system in small molecule drugs[1].

For researchers and drug development professionals, selecting the right building block is critical. This guide objectively benchmarks 1-(2-bromocyclopropyl)-2-fluorobenzene against alternative commercial building blocks, providing a mechanistic rationale, comparative data, and a self-validating experimental protocol for its application in cross-coupling chemistry.

Mechanistic Rationale: The Tripartite Advantage

The utility of 1-(2-bromocyclopropyl)-2-fluorobenzene lies in the synergistic effects of its three structural components. Understanding the causality behind these features is essential for rational drug design[2]:

  • The Cyclopropyl Spacer (Conformational Locking): Unlike flexible alkyl chains, the cyclopropyl ring drastically restricts the conformational space of the molecule. This pre-organization reduces the entropic penalty upon target binding, often leading to increased potency. Furthermore, its unique bonding geometry (high s-character in the C-C bonds) imparts electronic properties intermediate between an alkane and an alkene[3].

  • The 2-Fluoro Motif (Metabolic Shielding): The ortho-fluorine atom serves a dual purpose. Sterically and electrostatically, it restricts the rotation of the adjacent cyclopropyl group, locking it into a preferred bioactive conformation. Metabolically, the strongly electron-withdrawing fluorine lowers the HOMO of the aromatic ring, shielding it from cytochrome P450-mediated oxidation[4].

  • The Bromine Handle (Cross-Coupling Competence): The secondary bromide provides a versatile handle for late-stage functionalization. Crucially, during palladium-catalyzed cross-coupling, bromocyclopropanes are highly resistant to deleterious β -hydride elimination. The elimination pathway would require the formation of a highly strained cyclopropene intermediate, an energetically prohibitive process.

G A 1-(2-Bromocyclopropyl) -2-fluorobenzene B Cyclopropyl Spacer (Conformational Rigidity) A->B C 2-Fluoro Motif (Metabolic Shield) A->C D Bromine Handle (Cross-Coupling) A->D E Reduced Entropic Binding Penalty B->E F Increased In Vivo Half-Life C->F G Late-Stage Diversification D->G

Fig 1. Structural causality and ADMET impact of 1-(2-bromocyclopropyl)-2-fluorobenzene.

Objective Benchmarking Analysis

To justify the use of 1-(2-bromocyclopropyl)-2-fluorobenzene, we must benchmark it against structurally related commercial alternatives. The table below summarizes the physicochemical and synthetic trade-offs.

Table 1: Comparative Benchmarking of Fluorobenzene Building Blocks
Building BlockStructural ClassificationFsp3 (Fraction sp3)Cross-Coupling Efficiency (Suzuki)Primary Metabolic LiabilityStrategic Use Case
1-(2-Bromocyclopropyl)-2-fluorobenzene Rigid sp3-sp20.33Moderate/High (Requires specific Pd ligands)Low3D pharmacophore generation, vector tuning.
1-Bromo-2-fluorobenzene Flat sp20.00Very High (Standard sp2-sp2)Moderate (Arene oxidation)Standard biaryl synthesis; lacks 3D complexity.
1-(2-Bromoethyl)-2-fluorobenzene Flexible sp3-sp20.25Low (Prone to β -hydride elimination)High (Benzylic oxidation)Flexible linker exploration; high entropic penalty.
(2-Fluorophenyl)cyclopropane Rigid sp3-sp20.33N/A (Lacks halide handle)LowEnd-capping group; cannot be easily diversified.

Key Takeaways:

  • Versus 1-Bromo-2-fluorobenzene: While the flat analog offers easier cross-coupling, it fails to advance the "escape from flatland" imperative. The cyclopropyl analog introduces critical 3D topology necessary for reducing off-target toxicity[1].

  • Versus 1-(2-Bromoethyl)-2-fluorobenzene: The flexible ethyl chain is highly susceptible to benzylic oxidation and β -hydride elimination during catalysis. The cyclopropyl ring locks the conformation and practically eliminates these liabilities.

  • Versus (2-Fluorophenyl)cyclopropane: Without the bromine handle, functionalizing the cyclopropane ring requires harsh, highly specific C-H activation protocols, severely limiting library generation.

Self-Validating Experimental Protocol: sp3-sp2 Suzuki-Miyaura Coupling

Coupling secondary alkyl bromides requires specialized conditions to overcome slow oxidative addition. The following protocol utilizes RuPhos Pd G3 , a catalyst specifically designed to facilitate challenging sp3-sp2 couplings while suppressing side reactions.

To ensure trustworthiness and reproducibility , this protocol integrates a self-validating quantitative NMR (qNMR) step. This allows the researcher to definitively differentiate between a failed catalytic cycle and product loss during aqueous workup.

Materials Required:
  • 1-(2-bromocyclopropyl)-2-fluorobenzene (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.5 equiv, 0.75 mmol)

  • RuPhos Pd G3 (0.05 equiv, 5 mol%)

  • K3PO4 (3.0 equiv, 1.5 mmol, 0.5 M aqueous solution)

  • Toluene (0.2 M, degassed)

  • Internal Standard: 1,3,5-Trimethoxybenzene (exactly 1.0 equiv, 0.5 mmol)

Step-by-Step Methodology:
  • Reaction Setup (Glovebox): In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with RuPhos Pd G3 and the arylboronic acid.

    • Rationale: While RuPhos Pd G3 is bench-stable, the active Pd(0) species generated in situ is highly oxygen-sensitive.

  • Reagent Addition: Add degassed toluene, followed by 1-(2-bromocyclopropyl)-2-fluorobenzene. Seal the tube with a septum and remove from the glovebox.

  • Base Addition & Heating: Inject the aqueous K3PO4 solution via syringe. Replace the septum with a Teflon screw cap under a positive flow of nitrogen. Heat the biphasic mixture at 85 °C for 12 hours under vigorous stirring (1000 rpm).

    • Rationale: Vigorous stirring is critical in biphasic mixtures to ensure mass transfer between the aqueous base and the organic catalytic cycle.

  • Self-Validating qNMR Quench: Cool the reaction to room temperature. Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene directly to the crude mixture. Stir for 5 minutes. Extract a 50 μ L aliquot of the organic layer, evaporate the solvent under a stream of N2, and dissolve in CDCl3.

    • Validation Logic: Acquire a 1H NMR spectrum with a relaxation delay (D1) of 10 seconds. Integrate the sharp methoxy singlet of the standard (3.77 ppm, 9H) against the distinct cyclopropyl protons of the product. This provides an absolute chemical yield before isolation, validating the efficiency of the cross-coupling independent of downstream purification losses.

  • Workup & Isolation: Dilute the remaining mixture with EtOAc, wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the target 1-(2-arylcyclopropyl)-2-fluorobenzene.

Workflow S1 1. Reaction Setup (O2-Free) S2 2. Catalyst Activation (RuPhos Pd G3) S1->S2 S3 3. sp3-sp2 Coupling (85°C, 12h) S2->S3 S4 4. In-Situ Validation (qNMR Standard) S3->S4 S5 5. Product Isolation (Chromatography) S4->S5

Fig 2. Self-validating experimental workflow for sp3-sp2 cross-coupling.

Conclusion

When benchmarked against its flat and flexible counterparts, 1-(2-bromocyclopropyl)-2-fluorobenzene emerges as a superior building block for advanced medicinal chemistry programs. It successfully bridges the gap between the need for metabolic stability (via the 2-fluoro group), conformational restriction (via the cyclopropyl ring), and synthetic tractability (via the bromine handle). By employing modern sp3-sp2 cross-coupling methodologies, researchers can leverage this scaffold to rapidly generate diverse, 3D-rich chemical libraries.

References

  • Source: National Center for Biotechnology Information (NCBI)
  • Source: National Center for Biotechnology Information (NCBI)
  • A Comparative Guide to the Synthesis of Cyclopropane Building Blocks: Biocatalysis vs.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.